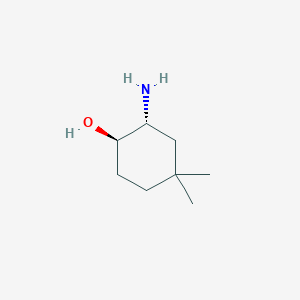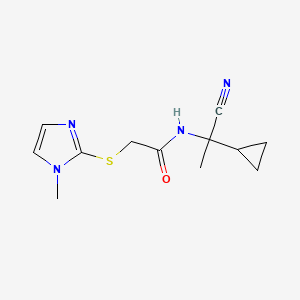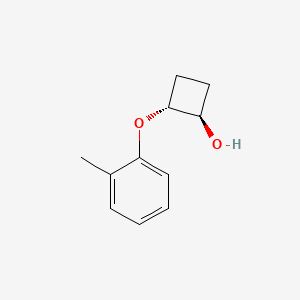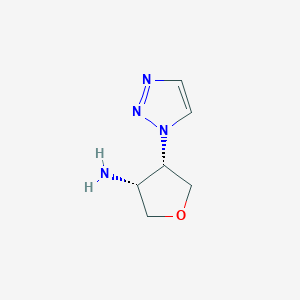![molecular formula C25H25NO2 B13364762 6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one](/img/structure/B13364762.png)
6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6210~2,7~]undeca-2(7),5-dien-4-one is a complex organic compound with a unique tricyclic structure
準備方法
The synthesis of 6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. The synthetic routes typically involve:
Formation of the Tricyclic Core: This step involves cyclization reactions to form the tricyclic structure. Common reagents used include cyclizing agents and catalysts.
Introduction of Functional Groups: The hydroxyl, trimethyl, and diphenyl groups are introduced through various substitution reactions. Reagents such as alkylating agents and phenylating agents are commonly used.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
化学反応の分析
6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
科学的研究の応用
6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one involves its interaction with molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, triggering signaling cascades that result in physiological effects.
Modulating Gene Expression: It may influence the expression of genes involved in various cellular processes.
類似化合物との比較
6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one can be compared with similar compounds to highlight its uniqueness:
5-Butyl-6-hydroxy-1,11,11-trimethyl-3-phenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one: This compound has a butyl group instead of a diphenyl group, which may result in different chemical properties and applications.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2-(2H)-indole]: This compound has a spiro structure and a nitro group, which may confer different reactivity and biological activities.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: This compound contains a phosphine oxide group and is used in different applications, such as photoinitiators.
By comparing these compounds, the unique structural features and potential applications of this compound can be better understood.
特性
分子式 |
C25H25NO2 |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
6-hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.02,7]undeca-2(7),5-dien-4-one |
InChI |
InChI=1S/C25H25NO2/c1-24(2)18-14-15-25(24,3)22-20(18)21(27)19(16-10-6-4-7-11-16)23(28)26(22)17-12-8-5-9-13-17/h4-13,18,27H,14-15H2,1-3H3 |
InChIキー |
RTTZAQOYYBUHHM-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C3=C2C(=C(C(=O)N3C4=CC=CC=C4)C5=CC=CC=C5)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-methoxyphenyl)pyridazino[4,3-c]quinolin-5(6H)-one](/img/structure/B13364696.png)
![4-[(4-methoxy-1-naphthyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13364704.png)
![4-(2,4-dichlorophenyl)-5-(2-methoxyethyl)-3-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13364705.png)
![3-[(Methylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364710.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzamide](/img/structure/B13364717.png)

![6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364733.png)

![6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364749.png)
![2-(2-methylphenoxy)-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide](/img/structure/B13364754.png)

![(1R,2S,6R,14R)-11,15,17,24-tetramethoxy-5-methyl-13-oxa-5-azaoctacyclo[13.10.2.12,8.01,6.02,14.016,25.018,23.012,28]octacosa-8(28),9,11,16,18,20,22,24,26-nonaene](/img/structure/B13364773.png)

